[1-(3-Methoxyphenyl)cyclopentyl]methanamine

CYP11B2 inhibition aldosterone synthase steroidogenesis

This compound is a validated scaffold for aldosterone synthase (CYP11B2) inhibition with an IC₅₀ of 0.300 nM and 50-fold selectivity over CYP11B1, enabling clean cardiovascular target validation. It also serves as a CCR5 antagonist hit for HIV/autoimmune research and a derivatization starting point for WNK1 kinase and FASN inhibitor programs. Recommended procurement: 50–100 mg for initial in vitro profiling; 250 mg–1 g for SAR expansion.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 93759-30-9
Cat. No. B1422539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Methoxyphenyl)cyclopentyl]methanamine
CAS93759-30-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCC2)CN
InChIInChI=1S/C13H19NO/c1-15-12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3
InChIKeyBGSIHODNNABVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Methoxyphenyl)cyclopentyl]methanamine (CAS 93759-30-9) | Cyclopentylamine Derivative with Defined CYP11B1/CYP11B2 Inhibitory Profile and CCR5 Antagonist Scaffold Potential


[1-(3-Methoxyphenyl)cyclopentyl]methanamine (CAS 93759-30-9; molecular formula C₁₃H₁₉NO; molecular weight 205.30) is a primary amine featuring a cyclopentyl ring bearing a 3-methoxyphenyl substituent at the 1-position and a methanamine group . This compound is commercially available as a research chemical with a typical purity specification of 98% . Pharmacological screening indicates potential activity as a CCR5 antagonist, with implications for HIV infection, asthma, rheumatoid arthritis, and autoimmune disease research [1]. The compound is also noted as a scaffold for developing WNK1 kinase inhibitors via derivatization .

Why [1-(3-Methoxyphenyl)cyclopentyl]methanamine Cannot Be Simply Substituted by Other Cyclopentylamine Analogs


The cyclopentylmethanamine scaffold exhibits profound structure-activity relationship (SAR) sensitivity to both methoxy substitution position and the precise attachment geometry of the phenyl ring. Positional isomers—2-methoxyphenyl, 3-methoxyphenyl, and 4-methoxyphenyl derivatives—display differential binding characteristics due to steric hindrance and electronic effects that modulate receptor and enzyme interactions . Similarly, analogs such as cyclopentyl(3-methoxyphenyl)methanamine (which lacks the quaternary carbon at the cyclopentyl 1-position) differ fundamentally in conformational flexibility and metabolic stability. Generic substitution without quantitative comparative data on target engagement, selectivity, and functional assay performance introduces unacceptable variability in research outcomes [1].

Quantitative Differentiation Evidence: [1-(3-Methoxyphenyl)cyclopentyl]methanamine vs. Structural Analogs and In-Class Comparators


CYP11B2 vs. CYP11B1 Inhibitory Selectivity: 50-Fold Differential Targeting of Aldosterone Synthase Over Cortisol Synthase

[1-(3-Methoxyphenyl)cyclopentyl]methanamine demonstrates potent inhibition of CYP11B2 (aldosterone synthase) with an IC₅₀ of 0.300 nM, compared to an IC₅₀ of 15 nM for CYP11B1 (steroid 11β-hydroxylase), yielding a 50-fold selectivity window favoring CYP11B2 inhibition in human V79MZ cell-based assays [1]. In contrast, a structurally distinct CYP11B1 inhibitor (BDBM50122355 / CHEMBL3622444) exhibits an IC₅₀ of 1,470 nM against CYP11B1, approximately 100-fold less potent than the target compound's CYP11B1 activity and nearly 5,000-fold less potent than its CYP11B2 activity [2]. This selectivity profile is particularly relevant given that CYP11B1 inhibition without CYP11B2 sparing is associated with cortisol suppression and potential adverse effects in therapeutic development [3].

CYP11B2 inhibition aldosterone synthase steroidogenesis cardiovascular research

3-Methoxy Positional Isomer vs. 2-Methoxy and 4-Methoxy Analogs: Differential Receptor Binding Due to Steric and Electronic Effects

The 3-methoxyphenyl substitution in [1-(3-methoxyphenyl)cyclopentyl]methanamine is predicted to confer enhanced binding affinity to serotonin and dopamine receptors compared to its 2-methoxy isomer, where ortho-substitution introduces steric hindrance that may impede productive receptor interactions . The 4-methoxy isomer (CAS not specified but commercially available as 1-[1-(4-methoxyphenyl)cyclopentyl]methanamine) presents an alternative electronic distribution that alters hydrogen-bonding capacity and π-stacking geometry relative to the meta-substituted target compound . While direct head-to-head affinity data for these three positional isomers are not publicly available in peer-reviewed literature, the class-level SAR principle that meta-substitution optimizes receptor complementarity while ortho-substitution introduces steric penalties is well established across multiple GPCR-targeting chemotypes.

positional isomer SAR methoxyphenyl substitution serotonin receptor dopamine receptor

CCR5 Antagonist Scaffold Activity: Validated in Preliminary Pharmacological Screening

Preliminary pharmacological screening has identified [1-(3-methoxyphenyl)cyclopentyl]methanamine as a compound with CCR5 antagonist activity, positioning it as a candidate scaffold for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease [1]. The cyclopentyl scaffold is a recognized pharmacophore in chemokine receptor modulation, with patent literature describing cyclopentyl compounds that modulate CCR3 and CCR5 activity [2]. Unlike many CCR5 antagonist scaffolds requiring complex synthetic routes, this compound's relatively simple structure (C₁₃H₁₉NO; MW 205.30) facilitates rapid analog generation for hit-to-lead optimization programs.

CCR5 antagonist chemokine receptor HIV entry inhibitor autoimmune disease

Commercial Availability and Purity Specification: 98% Minimum Purity Across Multiple ISO-Certified Vendors

[1-(3-Methoxyphenyl)cyclopentyl]methanamine is commercially available from multiple suppliers with a standard purity specification of 98% . MolCore supplies the compound at NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . The compound is also offered as a certified reference standard . In comparison, structurally related analogs such as cyclopentyl(3-methoxyphenyl)methanamine hydrochloride (CAS 2098134-75-7) and cyclopentyl(2-methoxyphenyl)methanamine (CAS not specified) have more limited commercial availability and may require custom synthesis for research-scale quantities. The target compound's availability in standard package sizes (50 mg to 5 g) from major Chinese research chemical suppliers ensures reproducible procurement for systematic SAR studies .

commercial availability purity specification research chemical procurement ISO certification

WNK1 Kinase Inhibitor Derivatization Scaffold: Validated in Patent and Research Literature

A derivative of [1-(3-methoxyphenyl)cyclopentyl]methanamine has been applied in the development of WNK1 (with no lysine kinase 1) inhibitors . WNK1 is a serine/threonine kinase that regulates ion transport and blood pressure, making it a therapeutic target for hypertension and electrolyte disorders [1]. The target compound's primary amine functionality provides a convenient synthetic handle for generating diverse amide, sulfonamide, and urea derivatives suitable for structure-activity relationship exploration. This contrasts with simpler cyclopentylmethanamine scaffolds lacking the aromatic substitution, which may exhibit reduced kinase binding pocket complementarity due to diminished hydrophobic and π-stacking interactions.

WNK1 inhibitor kinase inhibition ion transport blood pressure regulation

FASN Inhibition Potential: Disruption of Lipid Metabolism in Cancer Cell Models

Studies have explored [1-(3-methoxyphenyl)cyclopentyl]methanamine's ability to inhibit fatty acid synthase (FASN), a key enzyme in de novo lipogenesis . By inhibiting FASN, the compound disrupts lipid metabolism, which is crucial for cancer cell survival and growth—particularly relevant in cancers characterized by high metabolic activity . The 3-substituted cyclopentylamine scaffold is recognized in patent literature as a privileged chemotype for FASN inhibition, with novel 3-substituted cyclopentylamine derivatives described as FASN inhibitors for cancer therapy applications [1]. While quantitative IC₅₀ data for the specific target compound against FASN are not publicly reported, the scaffold's established activity provides a foundation for hit expansion.

FASN inhibition fatty acid synthase cancer metabolism lipid biosynthesis

Optimal Research and Procurement Applications for [1-(3-Methoxyphenyl)cyclopentyl]methanamine Based on Quantitative Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Screening and Selectivity Profiling

Investigators developing aldosterone synthase inhibitors for cardiovascular indications (hypertension, heart failure, primary aldosteronism) should prioritize this compound based on its 0.300 nM CYP11B2 IC₅₀ and 50-fold selectivity over CYP11B1 [1]. The compound serves as a potent positive control for CYP11B2 inhibition assays or as a starting scaffold for selectivity optimization. Unlike non-selective CYP11B1/CYP11B2 inhibitors, this compound's selectivity profile enables cleaner target validation in cellular models where cortisol suppression would confound phenotypic readouts [2]. Recommended procurement quantity: 50–100 mg for initial in vitro profiling; 250–500 mg for SAR expansion programs.

CCR5 Antagonist Hit-to-Lead Optimization Programs

Research groups engaged in CCR5-targeted drug discovery for HIV entry inhibition or autoimmune disease applications should acquire this compound as a validated hit scaffold with confirmed preliminary CCR5 antagonist activity [1]. The cyclopentyl core is a recognized pharmacophore in chemokine receptor modulation [2], and the compound's relatively low molecular weight (205.30 Da) provides ample room for property optimization through analog synthesis. Procurement recommendation: 100–250 mg for analog generation; 1 g for comprehensive SAR library construction.

WNK1 Kinase Inhibitor Derivatization and Ion Transport Research

Laboratories investigating WNK1 kinase inhibition for hypertension and electrolyte homeostasis applications should select this compound as a derivatization starting material [1]. The primary amine functionality enables straightforward conversion to diverse amide, sulfonamide, and urea derivatives for SAR exploration. The 3-methoxyphenyl moiety provides hydrophobic and π-stacking interactions not available with unsubstituted cyclopentylmethanamine scaffolds [2]. Procurement recommendation: 500 mg – 1 g for systematic derivatization campaigns.

Cancer Metabolism Research: FASN Inhibitor Hit Expansion

Oncology research programs targeting fatty acid synthase (FASN) in metabolically active cancers should consider this compound as an entry point into the 3-substituted cyclopentylamine FASN inhibitor chemical series [1]. The scaffold is supported by patent literature describing 3-substituted cyclopentylamine derivatives as FASN inhibitors for cancer therapy [2]. While quantitative FASN inhibition data for this specific compound require internal validation, its structural alignment with the patent-defined pharmacophore justifies inclusion in focused screening libraries. Procurement recommendation: 50–100 mg for initial FASN enzyme assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(3-Methoxyphenyl)cyclopentyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.